

Spectroscopic Profile of Ravenelin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ravenelin*

Cat. No.: *B15582040*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ravenelin**, a xanthone natural product. The information is curated for researchers in natural product chemistry, pharmacology, and drug development who are interested in the characterization and further investigation of this compound. This document summarizes key mass spectrometry and nuclear magnetic resonance data, details the experimental protocols for their acquisition, and presents a workflow for the isolation and characterization of **Ravenelin**.

Mass Spectrometry Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and exact mass of a compound. For **Ravenelin**, electrospray ionization (ESI) is a commonly employed method.

Table 1: Mass Spectrometry Data for **Ravenelin**

Parameter	Value	Source
Molecular Formula	C ₁₄ H ₁₀ O ₅	[1]
Ionization Mode	ESI-	[1] [2]
m/z [M-H] ⁻	257.2	[1] [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The ^1H and ^{13}C NMR data for **Ravenelin** were acquired in acetone- d_6 .

While the definitive ^1H and ^{13}C NMR spectroscopic data for **Ravenelin** are available in the supplementary material of the cited publication, this information is not publicly accessible through standard search protocols.^{[1][2]} Researchers are encouraged to consult the original publication for the complete dataset.

Table 2: ^1H NMR Spectroscopic Data for **Ravenelin** (in Acetone- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available

Table 3: ^{13}C NMR Spectroscopic Data for **Ravenelin** (in Acetone- d_6)

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the verification of scientific findings and for building upon existing research. The following sections outline the methodologies used for the isolation and spectroscopic analysis of **Ravenelin**.

Isolation and Purification of Ravenelin

Ravenelin is a secondary metabolite produced by the endophytic fungus *Exserohilum rostratum*. The isolation and purification process typically involves chromatographic techniques.

[\[3\]](#)

Protocol:

- **Fermentation and Extraction:** *Exserohilum rostratum* is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites. The fungal biomass and/or the culture broth is then extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing **Ravenelin**.
- **Column Chromatography:** The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the components of the extract based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing **Ravenelin**, as identified by TLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a gradient of water and methanol as the mobile phase. The elution is monitored by a photodiode array (PDA) detector to isolate the pure compound.[\[1\]](#)

Mass Spectrometry Analysis

Instrumentation:

- **Mass Spectrometer:** Acquity tandem quadrupole detector (TQD) mass spectrometer (Waters, Milford, MA, USA)[\[1\]](#)
- **Ionization Source:** Electrospray ionization (ESI)[\[1\]](#)

Protocol:

- **Sample Preparation:** A dilute solution of purified **Ravenelin** is prepared in a suitable solvent, typically methanol or acetonitrile.
- **Data Acquisition:** The sample solution is infused into the ESI source. The analysis is performed in negative ion mode to detect the deprotonated molecule $[M-H]^-$. The mass-to-

charge ratio (m/z) is recorded over a specific mass range.

NMR Spectroscopy Analysis

Instrumentation:

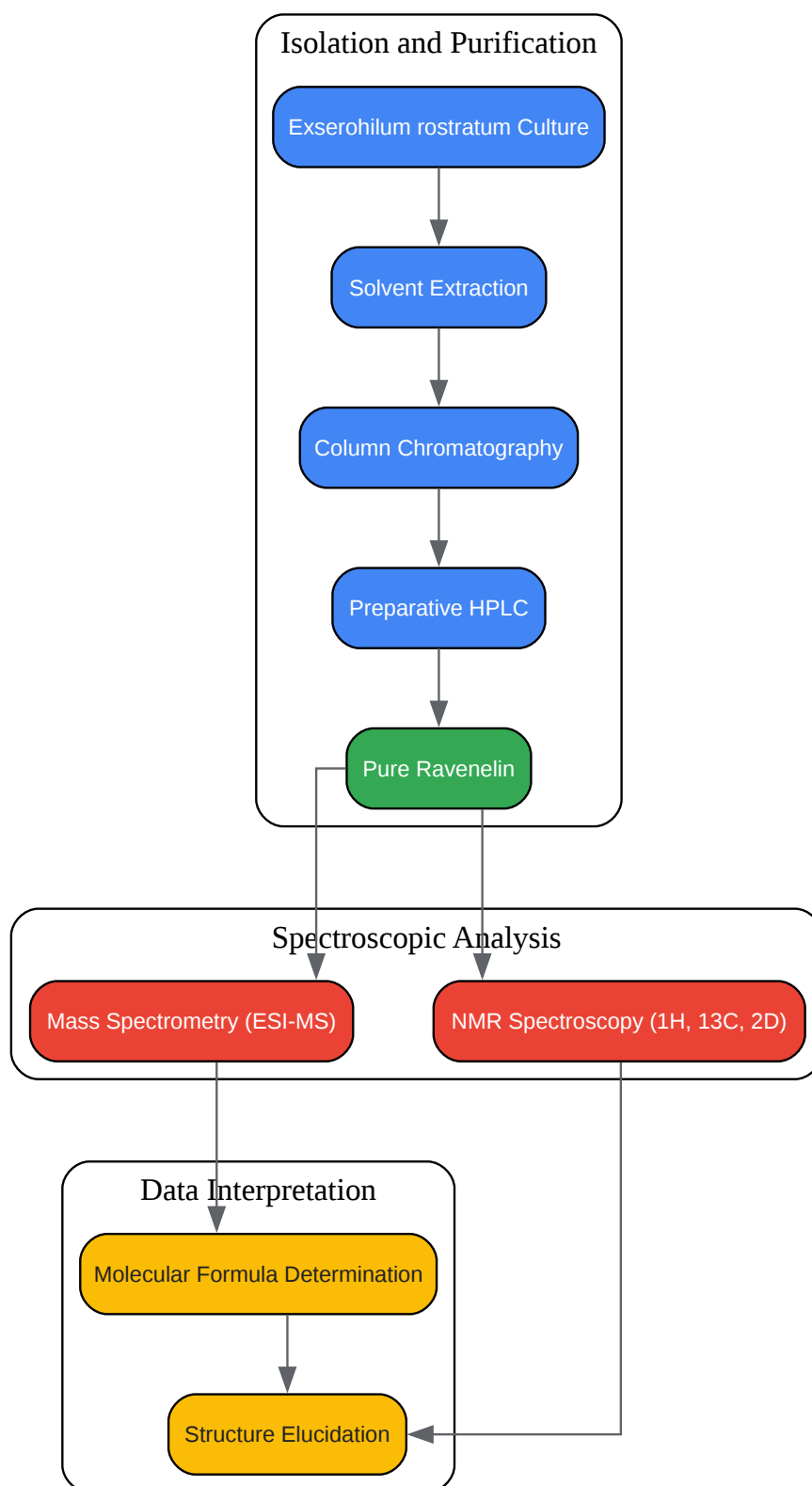
- NMR Spectrometer: Bruker Ascend 400[1]
- Solvent: Acetone- d_6 [1]
- Reference: Solvent signal of acetone- d_6 [1]

Protocol:

- Sample Preparation: A sample of pure **Ravenelin** is dissolved in acetone- d_6 in an NMR tube.
- Data Acquisition: One-dimensional (1H and ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are recorded at room temperature. For 1H NMR, chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are given in Hertz (Hz). For ^{13}C NMR, chemical shifts are reported in ppm relative to the solvent peak.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Ravenelin**.



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